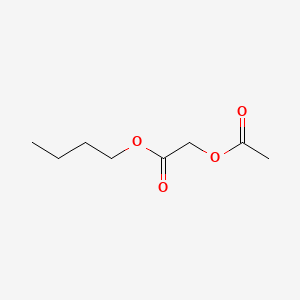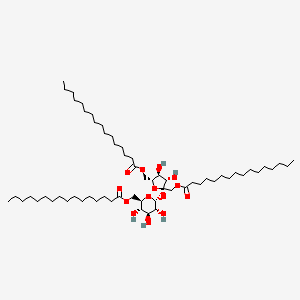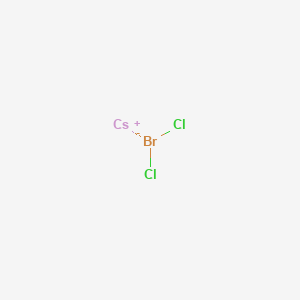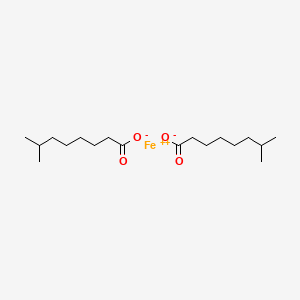
Iron(2+) isononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) isononanoate, also known as ferrous isononanoate, is a coordination compound where iron is in the +2 oxidation state. This compound is often used in various industrial applications due to its unique chemical properties. It is typically found as a light yellow to brown powder and is soluble in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(2+) isononanoate can be synthesized through the reaction of iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with isononanoic acid. The reaction is typically carried out in an organic solvent under an inert atmosphere to prevent oxidation of the iron(2+) ion. The general reaction can be represented as: [ \text{Fe}^{2+} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Fe(C}9\text{H}{19}\text{COO})_2 + 2 \text{H}^+ ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where iron(2+) salts are reacted with isononanoic acid under controlled temperature and pressure conditions. The product is then purified through filtration and recrystallization processes to achieve the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Iron(2+) isononanoate undergoes various chemical reactions, including:
Oxidation: Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: Iron(2+) can be reduced to metallic iron under strong reducing conditions.
Substitution: The isononanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or chelating agents.
Major Products:
Oxidation: Iron(3+) isononanoate or iron(3+) oxide.
Reduction: Metallic iron.
Substitution: New iron(2+) complexes with different ligands.
Applications De Recherche Scientifique
Iron(2+) isononanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems as a source of iron.
Medicine: Explored for its use in iron supplementation and treatment of iron deficiency anemia.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of iron(2+) isononanoate involves the release of iron(2+) ions, which can participate in various biochemical and chemical processes. In biological systems, iron(2+) ions are essential for oxygen transport, DNA synthesis, and electron transport. The isononanoate ligands help to stabilize the iron(2+) ions and facilitate their controlled release.
Comparaison Avec Des Composés Similaires
- Iron(2+) acetate
- Iron(2+) oxalate
- Iron(2+) citrate
- Iron(2+) gluconate
Each of these compounds has distinct properties and applications, making iron(2+) isononanoate a valuable addition to the family of iron(2+) carboxylates.
Propriétés
Numéro CAS |
69346-26-5 |
|---|---|
Formule moléculaire |
C18H34FeO4 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
iron(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Fe/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
LPSSHJYHZOQGFL-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


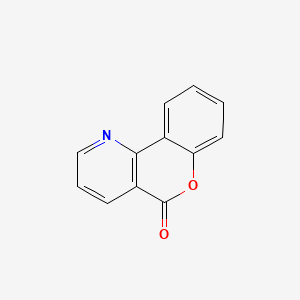

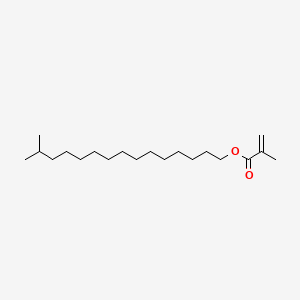
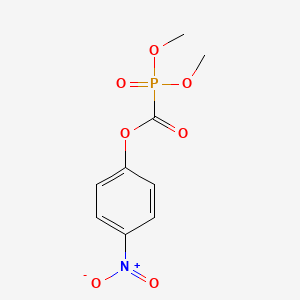
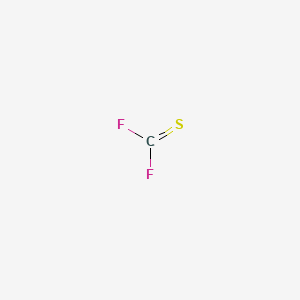
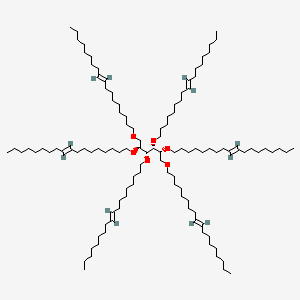

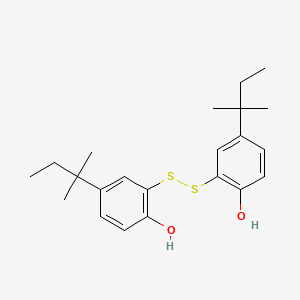
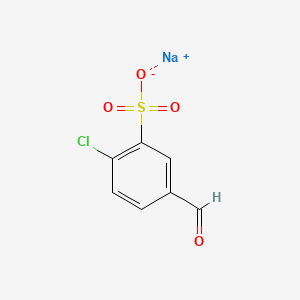
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
